8-Chloro-2'-deoxyadenosine

説明

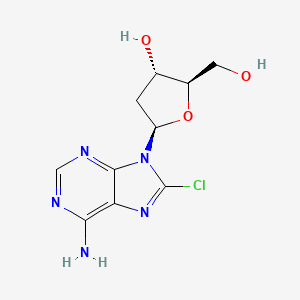

8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) is a modified nucleoside that is used in various scientific research applications. 8-Cl-dAdo is a derivative of 2'-deoxyadenosine, a naturally occurring nucleoside found in DNA and RNA strands. 8-Cl-dAdo is a useful tool for researchers in the fields of biochemistry, physiology, and genetics, as it can be used to manipulate and modify genetic material to study various biological processes. This article will discuss the synthesis method of 8-Cl-dAdo, its scientific research applications, the mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Adenosine Deaminase Inhibition

8-Chloro-2’-deoxyadenosine plays a role in the inhibition of Adenosine Deaminase (ADA), an enzyme that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . This is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .

Cardiovascular Diseases

The compound has therapeutic perspectives in cardiovascular diseases. Alteration in ADA activity, which 8-Chloro-2’-deoxyadenosine can influence, has been demonstrated in many cardiovascular pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes .

Lymphoproliferative Disorders

8-Chloro-2’-deoxyadenosine has shown activity against lymphoproliferative disorders, such as hairy cell leukemia (HCL) and multiple myeloma (MM). It resists ADA degradation and is phosphorylated to CdATP in lymphocytes .

DNA Damage and Repair

8-Chloro-2’-deoxyadenosine and its analogs are used in studies related to DNA damage and DNA repair . This is crucial in understanding the mechanisms of various diseases and developing potential treatments.

Drug Development

The compound and its analogs are being used as drugs for various diseases . The specific mechanisms of action and therapeutic effects are subjects of ongoing research.

Laboratory Applications

8-Chloro-2’-deoxyadenosine is used for in vitro and nonhuman in vivo laboratory applications . It’s a valuable tool in biochemical and pharmacological research.

作用機序

Target of Action

8-Chloro-2’-deoxyadenosine, also known as Cladribine or 2-chloro-2ʹ‑deoxyadenosine, is a synthetic adenosine analogue . Its primary targets are lymphocytes, particularly B cells . The compound is activated in cells when it is phosphorylated by deoxycytidine kinase .

Mode of Action

The triphosphorylated active form of 8-Chloro-2’-deoxyadenosine is cytotoxic and resistant to breakdown by adenosine deaminase . It disrupts DNA synthesis and repair, thereby inducing apoptosis . In most cell types, the drug is inactivated through dephosphorylation by 5ʹ-nucleotidase, but in lymphocytes, and particularly B cells, the kinase:phosphatase ratio is high, so the drug remains active and preferentially depletes these cells, leaving other cell types unaffected .

Biochemical Pathways

8-Chloro-2’-deoxyadenosine affects the purine metabolism pathway . It irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . This conversion disrupts the normal functioning of the pathway, leading to downstream effects such as the induction of apoptosis in targeted cells .

Pharmacokinetics

For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Result of Action

The result of 8-Chloro-2’-deoxyadenosine’s action is the preferential depletion of lymphocytes, particularly B cells . This leads to a disruption in DNA synthesis and repair in these cells, inducing apoptosis . This makes 8-Chloro-2’-deoxyadenosine effective in the treatment of diseases characterized by overactive or dysfunctional lymphocytes, such as multiple sclerosis .

Action Environment

The action of 8-Chloro-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility . Furthermore, the presence of other compounds, such as other medications or substances in the body, can potentially interact with 8-Chloro-2’-deoxyadenosine and affect its action.

特性

IUPAC Name |

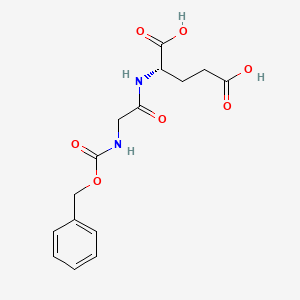

(2R,3S,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZLVMNWNFWCR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

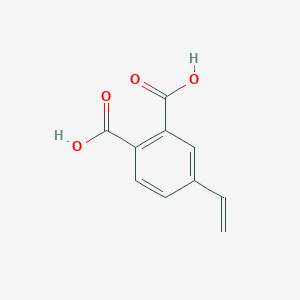

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)